molecular formula C17H23Cl2NO2 B12161393 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide

Cat. No.: B12161393
M. Wt: 344.3 g/mol
InChI Key: YLKNUFHUKRFMJE-UHFFFAOYSA-N
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Description

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes a dichlorocyclopropyl group attached to a phenoxy ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide typically involves multiple steps. One common method starts with the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropionyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-(2-methylpropyl)amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes involved in lipid metabolism, thereby reducing cholesterol synthesis. The molecular pathways involved include the inhibition of HMG-CoA reductase and activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide is unique due to its dichlorocyclopropyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other fibrates and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C17H23Cl2NO2

Molecular Weight

344.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C17H23Cl2NO2/c1-11(2)10-20-15(21)16(3,4)22-13-7-5-12(6-8-13)14-9-17(14,18)19/h5-8,11,14H,9-10H2,1-4H3,(H,20,21)

InChI Key

YLKNUFHUKRFMJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Origin of Product

United States

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